molecular formula C30H26O2 B3029814 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl CAS No. 79448-61-6

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Cat. No.: B3029814
CAS No.: 79448-61-6
M. Wt: 418.5 g/mol
InChI Key: HZAWHDJKNZWAAR-YHARCJFQSA-N
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Description

With the molecular formula C₃₀H₂₆O₂, 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is a symmetrical molecule that has garnered interest for its photophysical characteristics. smolecule.com It is a bright yellow compound recognized for its strong fluorescence, a property that has paved the way for its primary application as an optical brightener. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 40470-68-6
Molecular Formula C₃₀H₂₆O₂
Molecular Weight 418.53 g/mol
Appearance White to off-white powder
Melting Point 216-222°C
Boiling Point 590.3°C at 760 mmHg
Flash Point 209.4ºC
Density 1.133±0.06 g/cm³ (Predicted)

Conjugated biphenyl-styryl systems, the chemical family to which this compound belongs, are of growing importance in materials chemistry. researchgate.net These systems are characterized by a network of alternating single and double bonds, which allows for the delocalization of pi-electrons across the molecule. This electron delocalization is the source of their valuable electronic and optical properties. researchgate.net

Recent studies have highlighted the crucial role that molecular aggregation and π-π stacking interactions play in determining the electronic properties of these materials in the solid state. researchgate.net The ability to design and synthesize molecules with specific stacking behaviors is a key area of research for developing new functional materials. researchgate.net

The versatility of conjugated biphenyl (B1667301) systems is further demonstrated by their application in various fields. They are investigated as p-type semiconductors for use in organic electronics. researchgate.net Additionally, their unique photophysical properties make them candidates for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. nih.govmdpi.com The stereoelectronic effects within the biphenyl structure can be tuned to significantly alter the material's properties, offering a pathway to custom-designed functional molecules. nih.gov

The synthesis of these complex molecules often involves methods like the Wittig-Homer reaction, Grignard additions, and various cross-coupling reactions, which allow for precise control over their structure and, consequently, their function. researchgate.netnih.gov

Academic research on this compound has primarily focused on its application as an optical brightener, also known as a fluorescent whitening agent. smolecule.com These agents function by absorbing ultraviolet light and re-emitting it in the blue portion of the visible spectrum, which counteracts the natural yellowing of materials, making them appear whiter and brighter. smolecule.com

Its effectiveness as a whitening agent has been demonstrated in various polymers, including polyesters, polyamides, and polyolefins. smolecule.com It is also used in the plastics industry, for instance, with polyvinyl chloride (PVC) and polystyrene (PS). smolecule.comspecialchem.com

Beyond its established role as an optical brightener, research is exploring other potential applications. The compound's favorable electronic properties have led to investigations into its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). smolecule.com The market for this compound is seeing growth, driven by the increasing demand in optoelectronic applications like OLED displays and organic solar cells, where its high fluorescence quantum yield and thermal stability are advantageous. datainsightsmarket.com

The synthesis of this compound can be achieved through several methods, including the Wittig reaction, cross-coupling reactions, and condensation reactions. smolecule.com The specific arrangement of the methoxy (B1213986) groups in its structure enhances its optical properties while maintaining good solubility in organic solvents, making it particularly suitable for applications that require high fluorescence and stability under UV light. smolecule.com Studies have also examined its one-photon and two-photon absorption properties, revealing strong up-converted blue fluorescence, which is a key characteristic for certain advanced optical applications. sioc-journal.cn

Table 2: Research Highlights of this compound

Research Area Key Findings
Optical Brightening Effective whitening agent for polymers like polyesters, polyamides, and polyolefins. smolecule.com
Organic Electronics Investigated for potential use in Organic Light-Emitting Diodes (OLEDs). smolecule.com
Photophysical Properties Exhibits strong two-photon up-converted blue fluorescence. sioc-journal.cn Possesses a high fluorescence quantum yield. nih.gov
Synthesis Can be synthesized via Wittig reaction, cross-coupling reactions, or condensation reactions. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWHDJKNZWAAR-YHARCJFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068231
Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40470-68-6
Record name 4,4-Bis(2-methoxystyryl)biphenyl
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Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
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Record name 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]-
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Record name 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl
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Record name 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL
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Synthetic Methodologies and Reaction Engineering for 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The construction of the 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl scaffold can be achieved through several key synthetic pathways. These include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, as well as the Wittig reaction and other related approaches.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and stilbene (B7821643) structures. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a biphenyl (B1667301) derivative with a styrenylboronic acid or ester, or vice versa. One potential strategy involves the reaction of 4,4'-dihalobiphenyl with 2-methoxy-styrylboronic acid. The reaction conditions are crucial for achieving high yields and selectivity.

Key components of the Suzuki-Miyaura reaction include a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, often a palladium(0) complex or a precursor that is reduced in situ, and the accompanying ligand can significantly influence the reaction's efficiency. The base is required to activate the organoboron species, and a variety of inorganic bases are commonly employed.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Cross-Coupling in Biphenyl Synthesis

ParameterCondition
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, dppf
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH
Solvent Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures
Temperature Room Temperature to Reflux
Atmosphere Inert (e.g., Nitrogen, Argon)

Wittig and Other Cross-Coupling Approaches

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is particularly effective for the formation of the styrenyl double bonds in this compound.

A documented synthesis of the title compound utilizes the Wittig reaction between a Wittig reagent derived from a 4,4'-bis(halomethyl)-1,1'-biphenyl and two equivalents of 2-methoxybenzaldehyde (B41997). The reaction is typically carried out in a suitable solvent and may require a base to generate the ylide in situ.

One specific experimental procedure involves the reaction of the appropriate Wittig reagent with 2-methoxybenzaldehyde in refluxing N,N-dimethylformamide (DMF) for 4 hours, affording the product in an 84% yield. nih.gov

Table 2: Experimental Details for the Wittig Synthesis of this compound

Reactant 1Reactant 2SolventReaction TimeYield
Wittig Reagent (from 4,4'-bis(halomethyl)-1,1'-biphenyl)2-methoxybenzaldehydeN,N-dimethylformamide (DMF)4 hours (reflux)84%

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another valuable tool for stilbene synthesis and can offer advantages such as higher E-alkene selectivity and easier removal of byproducts.

Condensation Reactions

Condensation reactions, such as the Perkin or Siegrist reactions, provide alternative routes to stilbene derivatives. These methods often involve the reaction of an aromatic aldehyde with a carboxylic acid derivative or an activated methyl group on an aromatic ring.

For the synthesis of this compound, a potential condensation approach could involve the reaction of a biphenyl derivative containing activated methylene (B1212753) groups at the 4 and 4' positions with 2-methoxybenzaldehyde. The Siegrist reaction, which involves the reaction of an aromatic Schiff base with a compound containing an activated methyl group in the presence of a strong base, is particularly suited for the synthesis of stilbenes.

While specific examples for the synthesis of this compound via condensation reactions are not detailed in the provided search results, the general utility of these methods for stilbene synthesis is well-recognized.

Transition Metal-Catalyzed Syntheses

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions are instrumental in the synthesis of stilbenes. The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent example.

A plausible Heck reaction pathway for the synthesis of this compound could involve the double Heck reaction of 4,4'-dihalobiphenyl with 2-methoxystyrene. This reaction typically employs a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting double bonds.

Table 3: General Conditions for the Heck Reaction in Stilbene Synthesis

ParameterCondition
Catalyst Pd(OAc)₂, PdCl₂
Ligand Phosphine (B1218219) ligands (e.g., PPh₃) or ligandless
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C

Other transition metals, such as rhodium and ruthenium, can also catalyze reactions for stilbene synthesis, including metathesis reactions.

Chemical Transformations and Derivatization Strategies

Further functionalization of the this compound scaffold can be achieved through various chemical transformations, with electrophilic aromatic substitution being a key strategy for introducing new substituents onto the aromatic rings.

Electrophilic Aromatic Substitution Reactions

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The existing methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho, para-directors. This means they increase the electron density of the aromatic rings to which they are attached and direct incoming electrophiles to the positions ortho and para to themselves.

Given that the para position on the styryl's phenyl ring is occupied by the vinyl bridge, electrophilic substitution is expected to occur primarily at the ortho positions relative to the methoxy group. The biphenyl rings are less activated than the methoxy-substituted rings and would be expected to react under more forcing conditions.

Common electrophilic aromatic substitution reactions that could be applied to derivatize this compound include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the activating methoxy groups and the potential for side reactions.

The precise regioselectivity of these reactions would depend on the specific reagents and reaction conditions employed. For instance, in the bromination of methoxy-substituted stilbenes, the position of substitution is influenced by the electronic effects of the substituents. researchgate.net Similarly, the sulfonation of biphenyl derivatives is known to yield specific isomers based on the directing effects of the existing substituents. rsc.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methoxystyryl Moiety

ReactionReagentsPredicted Major Product Position(s)
BrominationBr₂ / FeBr₃Ortho to the methoxy group
NitrationHNO₃ / H₂SO₄Ortho to the methoxy group
SulfonationFuming H₂SO₄Ortho to the methoxy group

Oxidation and Reduction Pathways

The chemical reactivity of this compound is largely dictated by its constituent parts: the two stilbene-like (methoxystyryl) units and the central biphenyl core. The oxidation and reduction pathways of this compound can be inferred from the known reactivity of these structural motifs.

The primary sites for redox activity are the ethylenic double bonds of the styryl groups. Studies on various stilbene derivatives have shown that they can undergo one-electron oxidation and reduction, forming radical cations and anions, respectively. ibs.re.kr Time-resolved resonance Raman spectroscopy has indicated that upon reduction, a significant decrease in the bond order of the ethylenic C=C bond occurs, which is more pronounced than the decrease observed upon oxidation. ibs.re.kr This suggests that the vinylene linkages in this compound are susceptible to chemical or electrochemical reduction, which would saturate the double bonds and disrupt the conjugated π-system, thereby altering the compound's photophysical properties.

Oxidation can occur at several positions. The methoxy groups (-OCH3) on the phenyl rings are electron-donating, which can increase the electron density of the aromatic system and make it more susceptible to oxidation. Furthermore, research on phenolic stilbenes has demonstrated their capacity to act as antioxidants by scavenging oxidizing radicals. rsc.org While the subject compound is not phenolic, the methoxy groups may still influence its interaction with oxidizing agents. In biological or enzymatic contexts, stilbene structures can be oxidized to form quinones. nih.gov For instance, diethylstilbestrol, a stilbene derivative, is oxidized by cytochromes P450 to its corresponding quinone, which can then be reduced back. nih.gov This suggests a potential metabolic pathway for this compound involving the oxidation of the styryl moieties.

Functionalization for Tailored Properties

The properties of this compound, particularly its use as an optical brightener, are intrinsically linked to its molecular structure. specialchem.com Functionalization of the core scaffold is a key strategy to modulate its photophysical and material properties for specific applications. This can be achieved by introducing various substituent groups onto the aromatic rings.

The existing methoxy groups already play a crucial role. As electron-donating groups, they influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the absorption and emission characteristics of the molecule. Studies on analogous distyrylbiphenyl (B371695) and distyrylbenzene (B1252955) compounds have shown a clear correlation between the electronic nature of substituents and the resulting optical properties.

Electron-Donating Groups (EDGs): Introducing further EDGs, such as amino (-NH2) or dimethylamino (-N(CH3)2) groups, would be expected to cause a bathochromic (red) shift in both the absorption and emission spectra. This means the compound would absorb and emit light at longer wavelengths. This could enhance fluorescence quantum yields, potentially making the compound a more efficient fluorescent colorant.

Electron-Withdrawing Groups (EWGs): Conversely, the addition of EWGs like nitro (-NO2) or cyano (-CN) groups would likely lead to a hypsochromic (blue) shift in the absorption spectrum but a bathochromic shift in the emission spectrum. chemrxiv.org Such modifications can also be used to enhance other characteristics, such as second-order nonlinear optical (NLO) properties.

The position of the functional group is also critical. Substituents at the para-position of the terminal phenyl rings generally have a more pronounced effect on the electronic properties than those at the ortho- or meta-positions due to more effective electronic conjugation.

Another avenue for functionalization involves modifying the biphenyl core. Introducing bulky substituents at the ortho-positions of the biphenyl rings can restrict the rotation around the central C-C single bond. If the substitution pattern removes all planes of symmetry, this can lead to a form of axial chirality known as atropisomerism, making the molecule optically active. pharmaguideline.comvedantu.com

The following table summarizes the potential effects of various functional groups on the properties of the this compound scaffold, based on established principles from related compounds.

Functional Group (R)Electronic NaturePredicted Effect on Absorption (λmax)Predicted Effect on Emission (λem)Potential Application
-N(CH3)2Strongly Electron-DonatingSignificant Red ShiftSignificant Red ShiftFluorescent Dyes, NLO Materials
-OHElectron-DonatingRed ShiftRed ShiftpH-Sensitive Probes, Antioxidants
-ClWeakly Electron-WithdrawingSlight Red ShiftSlight Red ShiftFine-tuning Photophysics
-CNStrongly Electron-WithdrawingBlue ShiftRed ShiftNLO Materials, Electron-Transport Materials
-NO2Strongly Electron-WithdrawingSignificant Blue ShiftSignificant Red ShiftNLO Materials, Quenchers

Scalability Considerations for Research-Level Production

Moving from a laboratory-scale synthesis to larger, research-level production of this compound requires careful consideration of the chosen synthetic route's efficiency, cost, safety, and robustness. The primary methods for synthesizing stilbene-type compounds are the Wittig reaction and transition metal-catalyzed cross-coupling reactions, such as the Heck reaction.

The Wittig reaction is a reliable and versatile method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. numberanalytics.comwikipedia.org It is widely used in the pharmaceutical and materials science industries. numberanalytics.com However, a significant drawback for large-scale production is its poor atom economy. The reaction generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification and adds to the waste stream. nih.gov For research-level production, this may be acceptable, but challenges in scalability include managing reaction exotherms and handling potentially air-sensitive reagents like the ylide. Catalytic versions of the Wittig reaction are in development but are not yet widely implemented. nih.gov

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, offers an alternative route. mdpi.com This method can be highly efficient, but scalability presents its own set of challenges. These include the cost and potential toxicity of the palladium catalyst, the need for ligands to stabilize the catalyst, and the potential for catalyst leaching into the final product. rsc.org However, significant progress has been made in developing highly active catalysts that can be used at low loadings and in creating systems for catalyst recovery and recycling. researchgate.net

For both methods, the transition to larger scale necessitates a shift from traditional batch processing to more advanced manufacturing techniques. Continuous flow chemistry , for example, offers enhanced safety, better heat transfer, and improved process control, making it an attractive option for scaling up both Wittig and Heck reactions. researchgate.netnih.gov Flow reactors can enable higher throughput and more consistent product quality compared to batch reactors. nih.gov

Purification is another critical scalability factor. Recrystallization is a commonly reported method for purifying this type of compound and is generally scalable, though it can lead to yield loss. Optimizing solvent choice and crystallization conditions is crucial for maximizing recovery and purity on a larger scale.

The table below compares key scalability aspects of the Wittig and Heck reactions for the production of this compound.

ParameterWittig ReactionHeck Reaction
Starting MaterialsBiphenyl dialdehyde (B1249045) derivative + methoxybenzylphosphonium saltDihalo-biphenyl + 2-methoxystyrene
Key ReagentStoichiometric phosphonium (B103445) ylide (requires strong base)Catalytic Palladium complex + ligand
Atom EconomyLow (stoichiometric phosphine oxide byproduct)High
Key ChallengesByproduct separation, handling of sensitive reagentsCatalyst cost, catalyst leaching, ligand sensitivity
Opportunities for ImprovementDevelopment of catalytic Wittig processesCatalyst recycling, use of flow reactors, green solvents

Advanced Spectroscopic and Photophysical Investigations of 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Electronic Absorption and Emission Characteristics

The photophysical behavior of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is fundamentally governed by its electronic structure, which gives rise to distinct absorption and emission properties. These characteristics are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism.

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, corresponding to the π-π* electronic transition of the conjugated system. In N,N-dimethylformamide (DMF), the maximum absorption wavelength (λabs) is observed at 361 nm. This absorption peak is attributed to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of this peak can be influenced by the polarity of the solvent, with more polar solvents potentially leading to shifts in the absorption maximum due to differential solvation of the ground and excited states.

UV-Vis Absorption Data for this compound

SolventAbsorption Maximum (λabs) [nm]
N,N-Dimethylformamide (DMF)361

Fluorescence Emission Spectroscopy

Upon excitation with UV light, this compound exhibits strong fluorescence in the blue region of the visible spectrum. This emission results from the radiative decay of the first singlet excited state (S1) to the ground state (S0). In DMF, the fluorescence emission maximum (λem) is centered at 415 nm. The difference between the absorption and emission maxima, known as the Stokes shift, is a characteristic property of a fluorophore and provides insights into the extent of geometric relaxation in the excited state. For this compound in DMF, the Stokes shift is 54 nm. Similar to absorption, the emission wavelength can also be affected by the solvent polarity.

Fluorescence Emission Data for this compound

SolventEmission Maximum (λem) [nm]
N,N-Dimethylformamide (DMF)415

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This compound is known to be a highly efficient fluorophore. In DMF, it exhibits a high fluorescence quantum yield of 0.801. This high value indicates that the radiative decay from the excited state is a highly favorable process, with non-radiative decay pathways being less significant. The quantum yield can be influenced by various factors, including the solvent environment and the rigidity of the molecule.

Fluorescence Quantum Yield of this compound

SolventQuantum Yield (ΦF)
N,N-Dimethylformamide (DMF)0.801

Fluorescence Lifetime Measurements and Excited State Dynamics

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides valuable information about the dynamics of the excited state and the various de-excitation pathways available to the molecule. For many stilbene (B7821643) derivatives, the excited state is characterized by a dynamic interplay between radiative decay (fluorescence) and non-radiative processes, including trans-cis isomerization.

The methoxy (B1213986) substitution in this compound can influence the excited-state dynamics. In polar organic solvents, methoxy-substituted stilbenes can form highly polarized charge-transfer excited states. nih.gov The lifetime of the excited state is sensitive to the surrounding environment. For instance, in viscous media or in the aggregated state, the restriction of intramolecular rotation can lead to a longer fluorescence lifetime and a higher quantum yield, as the non-radiative decay pathways are suppressed. While specific fluorescence lifetime data for this compound is not extensively reported in the literature, it is expected to be in the nanosecond timescale, typical for fluorescent organic molecules.

Photophysical Processes and Mechanisms

The unique photophysical properties of this compound are not only observed in dilute solutions but also in the aggregated state, where it exhibits interesting and technologically relevant phenomena.

Aggregation-Induced Emission (AIE) Phenomena

A significant and intriguing photophysical property of many stilbene derivatives, including biphenyl-based structures, is Aggregation-Induced Emission (AIE). This phenomenon is contrary to the common aggregation-caused quenching (ACQ) effect, where the fluorescence of many dyes is diminished or quenched at high concentrations or in the solid state. In AIE-active molecules, the emission is weak or non-existent in dilute solutions but becomes intense upon aggregation in poor solvents or in the solid state.

The underlying mechanism for the AIE effect in compounds like this compound is widely attributed to the Restriction of Intramolecular Rotation (RIR) . In dilute solutions, the phenyl and styryl groups of the molecule can undergo low-frequency rotational and vibrational motions. These intramolecular rotations act as efficient non-radiative decay channels, dissipating the energy of the excited state and thus leading to weak fluorescence.

However, in the aggregated state, the molecules are packed closely together, which physically restricts these intramolecular rotations. This rigidification of the molecular structure blocks the non-radiative decay pathways. As a result, the excited state is forced to decay primarily through the radiative pathway, leading to a significant enhancement of the fluorescence emission. This AIE phenomenon makes such compounds highly promising for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and bio-sensing, where high emission efficiency in the aggregated or solid state is crucial.

Energy Transfer Mechanisms (e.g., FRET cascades)

The extended π-conjugated system of this compound, spanning across the biphenyl (B1667301) core and two methoxystyryl arms, makes it a candidate for intramolecular energy transfer processes. One of the most pertinent mechanisms for such molecules is Förster Resonance Energy Transfer (FRET), a non-radiative process involving the dipole-dipole coupling of a donor chromophore in an excited state to an acceptor chromophore in its ground state.

In a molecule like this compound, different parts of the conjugated system could potentially act as donor and acceptor moieties, although in this symmetric molecule, a classical donor-acceptor FRET pair is not present. However, energy migration across the conjugated backbone is a crucial process. Upon excitation, the energy may not be localized to a single point but can be transferred along the molecule before fluorescence occurs. While specific studies detailing FRET cascades within a single molecule of this compound are not extensively documented, the principles of FRET are fundamental to understanding its high fluorescence quantum yield in certain environments. The efficiency of such energy transfer is highly dependent on the spectral overlap between the emission of the donor section and the absorption of the acceptor section, as well as their relative orientation and distance, typically within the 1-10 nanometer range.

Solvent Polarity Effects on Photophysics

The photophysical properties of fluorescent molecules are often sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, can manifest as shifts in the absorption and emission spectra, as well as changes in fluorescence quantum yield and lifetime. For this compound, the molecule is largely nonpolar due to its aromatic hydrocarbon backbone, but the two methoxy (-OCH₃) groups introduce some degree of polarity.

In nonpolar solvents, the molecule is expected to be well-solvated, maintaining a planar conformation that favors high fluorescence efficiency. As the solvent polarity increases, several effects can be anticipated:

Spectral Shifts: The excited state (S₁) of stilbenoid compounds can have a different dipole moment than the ground state (S₀). An increase in solvent polarity will stabilize a more polar excited state to a greater extent than the ground state, typically leading to a bathochromic (red) shift in the emission spectrum. The magnitude of this shift can often be correlated with solvent polarity functions like the Lippert-Mataga equation.

Quantum Yield: Changes in solvent polarity can influence the rates of non-radiative decay pathways. For some stilbenoid derivatives, polar solvents can promote the formation of twisted intramolecular charge transfer (TICT) states, which are often non-fluorescent and thus quench the emission, leading to a lower quantum yield. While the methoxy groups are only weakly electron-donating, their interaction with polar solvents could slightly alter the electronic distribution in the excited state and influence these pathways.

Detailed experimental data correlating the Stokes shift of this compound with a wide range of solvent polarities would be required to quantify these effects precisely.

Non-radiative Decay Pathways

For stilbenoid compounds, the primary non-radiative decay pathway competing with fluorescence is trans-cis photoisomerization. Upon absorption of a photon, the molecule is promoted to the first excited singlet state (S₁). From the S₁ potential energy surface, the molecule can relax by emitting a photon (fluorescence) or it can undergo a conformational change.

The methoxy groups at the ortho positions of the styryl moieties can introduce steric hindrance, which may influence the dynamics of this torsional motion and, consequently, the rate of non-radiative decay (kₙᵣ).

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy, vinylic, and aromatic protons.

Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to 6 protons, would appear in the upfield region of the aromatic spectrum (around 3.8-4.0 ppm).

Vinylic Protons (-CH=CH-): The two protons on each double bond would appear as doublets due to coupling with each other. Their chemical shifts would be in the range of 6.8-7.8 ppm, with the exact position depending on their position within the conjugated system.

Aromatic Protons: The protons on the central biphenyl core and the substituted phenyl rings will produce a complex pattern of doublets and multiplets between approximately 6.9 and 7.8 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. Key expected signals include those for the methoxy carbon (around 55 ppm), the sp² hybridized vinylic and aromatic carbons (110-160 ppm), with the carbon attached to the oxygen appearing most downfield in the aromatic region.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methoxy (-OCH₃)~3.9 (s, 6H)~55.5
Vinylic (-CH=CH-)~7.0 - 7.6 (m, 4H)~124 - 130
Aromatic (Phenyl C-H)~6.9 - 7.8 (m, 16H)~110 - 142
Aromatic (Quaternary C)-~127 - 160

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from its aromatic and ether components.

Key expected vibrational bands include:

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methoxy groups, appearing just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretch: Vibrations from the aromatic rings and the ethylenic double bonds would result in several sharp bands in the 1450-1610 cm⁻¹ region.

C-O-C Stretch: A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1050 cm⁻¹ (symmetric stretch) regions.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would produce strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 2. Predicted FT-IR Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (in -OCH₃)2960 - 2850Medium
Aromatic/Vinylic C=C Stretch1610 - 1450Medium-Strong
Asymmetric C-O-C Stretch (Aryl Ether)1270 - 1230Strong
Symmetric C-O-C Stretch (Aryl Ether)1050 - 1020Medium
Aromatic C-H Out-of-Plane Bend900 - 690Strong

X-ray Diffraction (XRD) and Crystallography for Solid-State Analysis

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information about the molecule's conformation, packing, and intermolecular interactions in the solid state. The crystal structure of this compound has been successfully determined.

The compound crystallizes in the monoclinic system with the space group P2₁/c. A key feature of the molecular structure in the solid state is that the molecule possesses a crystallographic inversion center located at the midpoint of the C-C single bond connecting the two phenyl rings of the biphenyl unit. This means that the asymmetric unit contains only one half of the molecule. The C=C double bond length is approximately 1.314(4) Å, which is typical for an ethylenic double bond.

Table 3. Crystallographic Data for this compound.
ParameterValue
Chemical FormulaC₃₀H₂₆O₂
Formula Weight418.51
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.499 (3)
b (Å)5.5050 (11)
c (Å)13.445 (3)
β (°)98.61 (3)
Volume (ų)1134.2 (4)
Z (Molecules per unit cell)2

Computational Chemistry and Theoretical Studies on 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Electronic Structure Calculations (e.g., Density Functional Theory approaches)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For complex organic molecules like 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, DFT calculations are employed to determine the optimized molecular geometry, predict vibrational frequencies, and understand the distribution of electron density.

Theoretical calculations for related biphenyl (B1667301) compounds have demonstrated good agreement between structural parameters predicted by DFT and those determined experimentally via X-ray diffraction. For this compound, the central biphenyl core, two methoxystyryl groups, and the connecting vinyl bridges create an extended π-conjugated system. smolecule.com DFT studies help in understanding how the methoxy (B1213986) substituents, acting as electron-donating groups, influence the electronic properties of the entire molecule. smolecule.com The molecule possesses a center of inversion at the midpoint of the C-C bond connecting the two central phenyl rings. nih.govresearchgate.net Calculations at the B3LYP/6-311G(d,p) level of theory are commonly used for such organic molecules to obtain reliable geometries and electronic properties. researchgate.netopenaccesspub.org These studies confirm the stability of the compound, which is crucial for its applications, such as in polymer processing where thermal stability up to 300°C is required. smolecule.com

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic behavior. researchgate.netindexcopernicus.com The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a key parameter that determines the molecule's stability, reactivity, and optical properties. researchgate.netopenaccesspub.org

For this compound, the HOMO is typically localized across the π-conjugated system of the biphenyl and styryl groups, while the LUMO is also distributed over this system. This π-π* transition is responsible for its primary absorption in the UV-visible region. The methoxy groups enhance the electron-donating capacity, which tends to raise the HOMO energy level. smolecule.com A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. For a related compound, 4,4-dimethoxy-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV, confirming the stability of the biphenyl structure. The specific energy levels for this compound are crucial for its application as an optical brightener, where it absorbs UV light and re-emits it in the visible blue spectrum. smolecule.com

Table 1: Frontier Molecular Orbital Energies and Properties
PropertyDescriptionTypical Significance
HOMOHighest Occupied Molecular Orbital; region of electron donation.Relates to ionization potential and electron-donating ability.
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptance.Relates to electron affinity and electron-accepting ability.
Energy Gap (E_gap)Energy difference between LUMO and HOMO.Indicates chemical stability and the energy of the lowest electronic transition. researchgate.net

Conformational Analysis and Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound significantly influence its material properties. The central biphenyl unit is known for its torsional flexibility; the torsion angle between the two phenyl rings is a balance between steric hindrance of ortho-substituents and π-conjugation which favors planarity. While biphenyl is twisted in the gas phase, crystal packing forces often favor a more planar conformation in the solid state to facilitate efficient packing. researchgate.net

For substituted biphenyls like the title compound, the bulky methoxystyryl groups impact the preferred conformation. The crystal structure shows the molecule lies about an inversion center, and its packing is stabilized by C-H···π interactions. nih.gov Molecular Dynamics (MD) simulations can be used to study the conformational changes and phase transitions in similar biphenyl-containing molecules. researchgate.net For example, MD studies on long-chain alkoxy-substituted biphenyls have shown that structural changes during phase transitions can be attributed to conformational shifts in both the flexible side chains and the rigid biphenyl core. researchgate.net Such simulations for this compound would provide insight into its behavior in different environments, such as within a polymer matrix, and explain properties like the high fluorescence quantum yield, which is attributed to restricted intramolecular rotation. smolecule.com

Prediction of Photophysical Properties

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the photophysical properties of fluorescent molecules like this compound. researchgate.net This compound is known for its application as an optical brightener, a role dictated by its absorption and emission characteristics. smolecule.comspecialchem.com

TD-DFT calculations can predict the electronic absorption spectra, corresponding to transitions from the ground state to various excited states. For this molecule, the primary absorption (λ_abs) is in the 360–368 nm range, which is a π-π* transition involving the HOMO and LUMO. smolecule.com After absorbing UV light, the molecule re-emits it as visible blue light, making materials appear whiter. smolecule.com Theoretical calculations can also model the emission spectra by optimizing the geometry of the first excited state. The difference between the absorption and emission maxima is the Stokes shift. The compound exhibits a high fluorescence quantum yield (Φ_F ≈ 0.8–0.9), suggesting that non-radiative decay pathways are minimized, a feature linked to its rigid structure and restricted intramolecular rotation. smolecule.com

Table 2: Predicted and Observed Photophysical Properties
PropertyValueMethod
Absorption Maximum (λ_abs)360–368 nmExperimental smolecule.com
Fluorescence Quantum Yield (Φ_F)~0.8–0.9Experimental smolecule.com
Emission SpectrumVisible blue regionExperimental smolecule.com

Charge Transport Modeling

The extended π-conjugated system of this compound suggests its potential for use in organic electronic devices, where charge transport is a key function. Charge transport modeling aims to predict the mobility of charge carriers (electrons and holes) through the material. The efficiency of charge transport in organic solids is governed by two main factors: the electronic coupling between adjacent molecules (transfer integral) and the energy required to deform the molecule and its surroundings upon charge transfer (reorganization energy, λ). rsc.org

According to Marcus theory, a lower reorganization energy leads to a higher charge transfer rate. rsc.org The reorganization energy has two components: an inner-sphere contribution related to the geometric changes within the molecule upon gaining or losing an electron, and an outer-sphere contribution related to the polarization of the surrounding medium. rsc.orgresearchgate.net DFT calculations can be used to compute the inner-sphere reorganization energy by optimizing the geometries of the neutral and ionized states. While specific charge transport modeling for this compound is not widely reported, studies on other organic semiconductors show that molecular arrangement and packing in the solid state are critical. nih.gov The herringbone packing often observed for aromatic molecules can facilitate effective charge transport pathways. researchgate.net Modeling would help to quantify the charge carrier mobility and assess its suitability for applications in organic electronics.

Applications and Performance in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The unique electronic and optical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl have led to its investigation for use in organic electronic devices, including OLEDs. As a member of the distyrylarylene family, it possesses characteristics that are essential for the functioning of these devices. Research into related compounds, such as 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi), has demonstrated the potential of this chemical class in various layers of the OLED stack. researchgate.netnih.gov

In OLEDs, light is generated through the recombination of electrons and holes within an emissive layer (EML). Materials used in this layer must exhibit high photoluminescence quantum yields. The strong blue-violet fluorescence of this compound makes it a candidate for use as a blue emitter. raytopoba.com Its molecular structure allows for efficient radiative decay of excitons, the energy-carrying quasiparticles formed from electron-hole pairs.

Furthermore, the performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) from the electrodes to the emissive layer. This is managed by hole-transport layers (HTL) and electron-transport layers (ETL). While specific charge mobility data for this compound is not extensively reported in public literature, distyrylbiphenyl (B371695) derivatives are known to possess ambipolar charge transport properties, meaning they can transport both holes and electrons. This characteristic suggests its potential utility in either the HTL, ETL, or as a host material within the EML, where it facilitates charge transport to a guest emitter. ossila.com

Table 1: Key Photophysical Properties of this compound Relevant to OLED Applications

PropertyValueSignificance in OLEDs
Maximum UV Absorption Wavelength~368 nmEfficiently absorbs energy for potential energy transfer processes. raytopoba.com
Maximum Fluorescence Emission Wavelength~436 nmCorresponds to the blue-violet region of the visible spectrum, making it a candidate for blue light emission. raytopoba.com
AppearanceLight Yellow-Green Crystalline PowderPhysical state suitable for vacuum thermal evaporation or solution processing for device fabrication.
Molecular StructureSymmetrical Distyryl Biphenyl (B1667301)Provides good thermal and chemical stability, which is crucial for device longevity. smolecule.comnih.gov

The architecture of an OLED consists of a series of thin organic layers sandwiched between two electrodes. researchgate.net The precise arrangement and thickness of these layers are optimized to maximize light output and efficiency. frontiersin.org The inclusion of a material like this compound would require careful consideration of the energy levels (HOMO and LUMO) of adjacent layers to ensure efficient charge injection and prevent charge trapping at interfaces. naturalspublishing.com

For instance, studies on the similar compound DPVBi have shown that its use as a thin hole-injection layer (HIL) can effectively lower the energy barrier between the anode (e.g., Indium Tin Oxide) and the subsequent organic layer, significantly enhancing hole injection. nih.gov This type of interfacial engineering is a key strategy in device optimization. Given its structural similarity, this compound could potentially be used in similar architectural roles to improve charge balance and reduce the driving voltage of the device.

The primary goals in OLED development are to enhance external quantum efficiency (EQE), power efficiency, and operational lifetime. drpress.orgnih.gov The intrinsic stability of the organic materials is paramount to achieving a long device lifespan. researchgate.net The rigid, conjugated structure of this compound contributes to its thermal stability, a crucial property for materials used in OLEDs which generate heat during operation. nbinno.comchemicalbook.com

Efficiency can be improved by using the compound within a host-dopant system. In such a system, a host material (which could be this compound) makes up the bulk of the emissive layer and facilitates charge transport, while a small amount of a dopant (guest) is responsible for the light emission. This architecture can improve efficiency by concentrating excitons on highly emissive guest molecules and preventing self-quenching that can occur in neat films of a single emitter. ossila.com Research on other biphenyl derivatives has shown that their use as a host for fluorescent dyes can lead to efficient energy transfer and high-performance devices. hkust.edu.hk

Fluorescent Brighteners and Optical Whitening Agents

One of the most significant and commercially important applications of this compound is as an optical brightening agent (OBA), where it is commonly known by designations such as Fluorescent Brightener 378 (FBA 378) or FP-127. chemicalbook.comnbinno.comraytopoba.com These additives are used to enhance the perceived whiteness of materials, particularly polymers and textiles. wikipedia.org

Many materials, such as polymers and natural fibers, have an inherent yellowish tint due to the absorption of blue light. Optical brighteners work by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light through fluorescence. wikipedia.orgfibre2fashion.com This emitted blue light compensates for the yellow cast of the material, resulting in a whiter and brighter appearance to the human eye. textilelearner.netsci-hub.se

The mechanism involves three key steps:

Absorption: The compound absorbs high-energy photons from the UV-A region of the electromagnetic spectrum, typically between 340-380 nm. wikipedia.orgtextilelearner.net For FP-127, the maximum absorption occurs at approximately 368 nm. raytopoba.com

Excitation: The absorbed energy excites electrons in the conjugated π-system of the molecule to a higher energy state.

Fluorescence: The electrons rapidly return to their ground state, releasing the absorbed energy as lower-energy photons. This emission is in the blue part of the visible spectrum (typically 420-470 nm), with FP-127 showing a maximum emission peak around 436 nm. raytopoba.comwikipedia.org

Because this process adds light to the visible spectrum rather than subtracting yellow light, the treated material can appear "whiter than white." sci-hub.se

Table 2: Physical and Optical Properties of Fluorescent Brightener FP-127

PropertyValue / DescriptionSource(s)
CAS Number 40470-68-6 raytopoba.com
C.I. Number 378 raytopoba.comnbinno.com
Molecular Formula C30H26O2 raytopoba.com
Appearance Light yellow or milky white crystalline powder raytopoba.com
Melting Point 216-222 °C raytopoba.comechemi.com
Maximum UV Absorption ~368 nm raytopoba.com
Maximum Fluorescence Emission ~436 nm (Blue-violet light) raytopoba.com
Solubility Insoluble in water, soluble in most organic solvents

Fluorescent Brightener FP-127 is widely used in the plastics industry due to its high whitening strength, good thermal stability, and excellent compatibility with a variety of polymer matrices. chemicalbook.comspecialchem.com It is particularly effective for whitening thermoplastics. specialchem.com

Polyvinyl Chloride (PVC): FP-127 is exceptionally well-suited for both rigid and flexible PVC applications, including profiles, pipes, sheets, and artificial leather. raytopoba.comnbinno.com Its melting point is compatible with typical PVC processing temperatures (under 200°C), and it exhibits excellent weather resistance and low migration within the PVC matrix, preventing yellowing and fading over time. raytopoba.comraytopoba.com Recommended dosages are typically very low, in the range of 0.01% to 0.05% (100-500g per 1000kg of material). raytopoba.com

Polypropylene (B1209903) (PP): This brightener is also used to enhance the whiteness of PP products. raytopoba.com As polypropylene is often processed at higher temperatures than PVC, the thermal stability of the brightener is crucial. raytopoba.com FP-127's stability makes it a viable option for many PP applications.

Polyamides (PA) and Polyesters (PET): FP-127 can be integrated into synthetic fibers and textiles made from polyamides and polyesters to improve their brilliance. nbinno.comwenzhoubluedolphin.com Its heat and weather resistance ensures that the whitening effect is durable and withstands demanding conditions. nbinno.comnbinno.com

The integration of FP-127 into these polymers is typically done during the compounding or extrusion process, where it is mixed with the polymer pellets before melting and shaping. Its solubility in organic solvents also allows for its use in coatings and printing inks. nbinno.comechemi.com The result is a final product with significantly enhanced visual appeal and perceived quality. kandui.in

Influence on Polymer Film Photostability and Brightness

As an optical brightener, this compound is utilized to enhance the aesthetic qualities of polymers. specialchem.comsmolecule.com These compounds function by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum. This process of fluorescence masks the inherent yellowing of polymers, resulting in a whiter and brighter appearance. smolecule.com

Research indicates that the incorporation of this compound into polymer matrices can improve the photostability and brightness of the resulting films. smolecule.com The specific arrangement of its methoxy (B1213986) groups contributes to its enhanced optical properties and good solubility in organic solvents, making it particularly suitable for applications that demand high fluorescence and stability under UV exposure. smolecule.com It is effectively used in a variety of polymers, including polyvinyl chloride (PVC), polystyrene (PS), polyethylene (B3416737) (PE), polypropylene (PP), and polymethyl methacrylate (B99206) (PMMA). specialchem.comperformanceadditives.us The compound can be introduced at various stages of the polymer whitening process, imparting a bright bluish-white glaze to the final products. performanceadditives.us

Table 1: Polymer Applications of this compound as an Optical Brightener

Polymer TypeApplicationReference
Polyvinyl Chloride (PVC)Whitening and brightening specialchem.comsmolecule.comperformanceadditives.us
Polystyrene (PS)Enhancing brightness specialchem.comperformanceadditives.us
Polyethylene (PE)Optical brightening specialchem.comperformanceadditives.us
Polypropylene (PP)Improving appearance performanceadditives.us
Polymethyl Methacrylate (PMMA)Whitening agent specialchem.com
Acrylonitrile Butadiene Styrene (ABS)Brightening agent performanceadditives.us
Acetate FiberWhitening agent performanceadditives.us

Aggregation Behavior in Polymer Hosts

The fluorescence properties of optical brighteners like this compound can be significantly influenced by their aggregation behavior within a polymer host. A phenomenon known as aggregation-induced enhanced emission (AIEE) is of particular interest, where the aggregation of fluorophores leads to an increase in fluorescence intensity.

However, studies investigating the AIEE behavior of several commercial optical brighteners in a high-density polyethylene (HDPE) host found that this compound (referred to in the study as BMSB) showed limited evidence of AIEE. acs.orgsemanticscholar.org It is hypothesized that the free rotation around the central biphenyl bond disrupts the planarity of the molecule and increases the steric hindrance from the ortho-methoxy groups, which in turn hinders the dye-dye stacking necessary for significant AIEE. acs.orgsemanticscholar.org Consequently, in these specific studies, it was not pursued for larger-scale trials focused on AIEE applications. acs.orgsemanticscholar.org This contrasts with other stilbene (B7821643) derivatives, such as 4,4′-bis(2-benzoxazolyl) stilbene (BBS), which do exhibit pronounced aggregachromic behavior. acs.orgsemanticscholar.org

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of this compound and its derivatives makes them valuable components in the development of fluorescent probes and chemical sensors. smolecule.com

Design and Development of Fluorogenic Probes

Styrene dyes, a class to which this compound belongs, are recognized for their utility as imaging probes and fluorescent sensors due to their strong fluorogenic responses to changes in their environment or upon binding to macromolecules. nih.gov The design of fluorogenic probes often involves modifying a core fluorescent structure to create a molecule that exhibits a significant change in its fluorescence properties—such as intensity or wavelength—in response to a specific analyte or biological event.

The development of such probes can involve strategies like functionalizing the core fluorophore with recognition moieties that selectively bind to a target. For instance, in the broader context of fluorogenic probes, tetrazine-functionalized dyes are designed to act as fluorogenic agents where their fluorescence is initially quenched and then restored upon reaction with a specific target molecule. mdpi.com This "turn-on" mechanism is highly desirable for reducing background signals in imaging applications. researchgate.net While specific design strategies starting from this compound are not detailed in the provided results, the principles of fluorogenic probe design are well-established and could be applied to this scaffold.

Applications in Imaging Techniques

Owing to its strong fluorescence, this compound and related styryl derivatives are employed in various imaging techniques. smolecule.com For example, styryl dyes containing indole (B1671886) have been used to selectively bind and visualize RNA in the nucleolus and cytoplasm of cells. nih.gov

Recent research has focused on developing analogues to improve imaging performance. By modifying the electron donor component of the styryl dye structure, researchers have created probes with large Stokes shifts, enhanced molar extinction coefficients, and shifted absorption and fluorescence wavelengths. nih.gov Indolizine analogues, for instance, have demonstrated high membrane permeability and a strong fluorogenic response upon binding to RNA, enabling rapid and sensitive staining of nucleoli in live cells and even resolving subnucleolar structures. nih.gov These advanced probes offer significant improvements over commercially available RNA dyes. nih.gov

Integration into Polymer Composites and Hybrid Materials

The incorporation of biphenyl moieties into polymer networks is a strategy used to create materials with specific noncovalent interactions. Monomers containing biphenyl groups can be used to synthesize crosslinked polymers where intramolecular π-π stacking interactions occur between the biphenyl side groups. nih.gov These noncovalent crosslinks can influence the material's properties, such as its swelling behavior in solvents. nih.gov

While the direct integration of this compound into polymer composites for purposes other than optical brightening is not extensively detailed in the provided search results, its chemical structure suggests potential for such applications. The biphenyl core could participate in π-π stacking interactions within a polymer matrix, potentially enhancing mechanical or thermal properties. Furthermore, its fluorescent properties could be used to create "smart" materials that respond to external stimuli with a change in their optical output.

Interaction Studies with Polymers and Organic Compounds

Research into the interactions of this compound with polymers and other organic compounds has been a primary focus, largely due to its efficacy as an optical brightener. When incorporated into polymer matrices, it can significantly enhance the material's optical properties. Studies have shown that it improves the photostability and brightness of polymer films. smolecule.com Its function as an optical brightener is suitable for a range of polymers, including polyvinyl chloride (PVC), phenylethylene, polymethyl methacrylate (PMMA), and polybutylene (PB). specialchem.com In these applications, the compound is added to the polymers, sometimes as a pigment, to counteract the natural yellowing of the material and increase its whiteness by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum. smolecule.comspecialchem.com

The specific arrangement of methoxy groups on the compound enhances its optical properties while maintaining good solubility in organic solvents, a crucial feature for its incorporation into polymers. smolecule.com This structural characteristic makes it particularly effective for applications that demand high fluorescence and stability under UV exposure. smolecule.com

Below is a table summarizing the polymers with which this compound is known to interact for optical brightening purposes.

PolymerCommon AbbreviationApplication Note
Polyvinyl ChloridePVCUsed to enhance brightness and fluorescence. smolecule.com
Phenylethylene-Suitable for optical brightening applications. specialchem.com
Polymethyl MethacrylatePMMASuitable for optical brightening applications. specialchem.com
PolybutylenePBSuitable for optical brightening applications. specialchem.com
Polyesters-An effective whitening agent. smolecule.com
Polyamides (e.g., nylon)-An effective whitening agent. smolecule.com
Polyolefins (e.g., polypropylene, polyethylene)PP, PEAn effective whitening agent. smolecule.com

Mechanochemical Approaches for Hybrid Material Preparation

Currently, there is limited specific information available in the public domain regarding the use of mechanochemical methods for the preparation of hybrid materials incorporating this compound.

Self-Assembly of Dye-Functionalized Nanofibrils

There is currently no specific information available from the conducted research that details the use of this compound in the self-assembly of dye-functionalized nanofibrils. General principles of self-assembly involve molecules spontaneously organizing into ordered structures. For organic molecules, this process is often driven by non-covalent interactions such as π-π stacking. utah.edu While the planar and aromatic nature of this compound suggests a potential for such interactions, specific studies demonstrating its role in forming functionalized nanofibrils have not been identified.

Segmented Conjugated Polymers Incorporating the Compound

Coatings and Additives for Material Enhancement

As an additive, this compound is primarily used for material enhancement through its optical brightening properties. It is utilized in the whitening of artificial and synthetic leather, as well as in printing ink coatings. echemi.com Its function is to absorb UV light and emit blue light, which masks the inherent yellowness of materials, making them appear whiter and brighter. smolecule.com This property is valuable in industries where the aesthetic quality of the final product is important. The compound's effectiveness as a fluorescent brightener has led to its use in various commercial products. echemi.com

The table below lists some of the applications of this compound as a coating and additive.

Application AreaMaterialPurpose of Addition
Leather IndustryArtificial Leather, Synthetic LeatherWhitening agent to improve appearance. echemi.com
Inks and CoatingsPrinting InksOptical brightener for coatings. echemi.com
Plastics IndustryPVC, PMMA, PB, etc.Enhance brightness and fluorescence. smolecule.comspecialchem.com
Detergents-Whitening agent. smolecule.com

Organic Photovoltaics (OPVs)

The potential for using this compound in organic photovoltaics is primarily linked to its structural classification as a biphenyl compound. Biphenyl moieties are known to be incorporated into the active layers of organic solar cells. The active layer in an OPV typically consists of a blend of electron donor and electron acceptor materials, often in a bulk heterojunction (BHJ) structure, to facilitate charge separation and transport. nih.gov While the general class of biphenyl compounds is relevant to OPV research, specific studies that utilize this compound in the active layer of organic solar cells have not been identified in the available research. Its favorable electronic properties, however, suggest it could be a candidate for investigation in organic electronic devices like OLEDs. smolecule.com

Photoinitiator Research in Polymerization

There is no direct evidence from the conducted research to suggest that this compound is used as a photoinitiator in polymerization processes. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. mdpi.com While there is extensive research on various photoinitiator systems, including those based on benzophenone (B1666685) and other aromatic ketones, the available literature does not specifically mention this compound in this role. google.comresearchgate.netnih.gov

Structure Property Relationships and Molecular Design Principles

Impact of Molecular Architecture on Electronic and Optical Behavior

The molecular architecture of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is central to its electronic and optical behavior. The compound consists of a central biphenyl (B1667301) unit linked to two methoxystyryl arms. This structure possesses an inversion center at the midpoint of the carbon-carbon bond connecting the two phenyl rings of the biphenyl group. nih.gov This symmetrical, conjugated system is the primary reason for its significant optical properties. smolecule.comnih.gov

The compound is known to absorb invisible ultraviolet (UV) light and re-emit it as visible blue light, a phenomenon that makes it an effective optical whitening agent in polymers and fabrics. smolecule.com This process involves the absorption of photons, which excites the molecule to a higher electronic state, followed by the emission of photons at a longer wavelength (lower energy) as it relaxes. Research has carefully investigated its one-photon optical properties in various solvents. sioc-journal.cn Furthermore, when subjected to femtosecond laser pulses in the 700-820 nm range, the compound demonstrates strong two-photon up-converted blue fluorescence in N,N-dimethylformamide, indicating its potential for applications requiring non-linear optical properties. sioc-journal.cn

Table 1: Optical Properties of this compound

Property Value Conditions
Two-Photon Absorption Cross-Section 155 GM At 700 nm laser in N,N-dimethylformamide

This table summarizes a key optical property of the compound as identified in research findings. sioc-journal.cn

Influence of Biphenyl and Styryl Moieties on Conjugation and Rigidity

The combination of the biphenyl core and the styryl (-CH=CH-phenyl) linkers dictates the molecule's conjugation and rigidity. The biphenyl group provides a rigid, planar core that facilitates electronic communication between the two halves of the molecule. The styryl groups extend this conjugation, creating a large π-electron system that spans the entire molecule. This extended conjugation is directly responsible for the molecule's ability to absorb UV light and emit visible light. smolecule.com

The crystal structure reveals that the molecule is not perfectly planar, but the biphenyl and styryl units create a relatively rigid framework. nih.gov This structural rigidity helps to minimize non-radiative decay pathways for the excited state, contributing to its strong fluorescence. The double bonds within the styryl linkers (with a bond length of approximately 1.314 Å) further enforce this rigidity and are essential for the efficient transfer of electronic excitation across the molecule. nih.gov

Correlation between Molecular Structure and Device Performance

The performance of this compound in practical applications is directly correlated with its molecular structure. In its primary role as an optical brightener, its effectiveness hinges on its high fluorescence quantum yield. smolecule.comsioc-journal.cn The extended π-conjugated system allows for strong UV absorption, and the structural rigidity and specific methoxy (B1213986) substitution pattern lead to efficient re-emission in the blue region of the visible spectrum. This compensates for any natural yellowing in materials like PVC, polyesters, and polyamides, making them appear whiter. smolecule.comspecialchem.com

Strategies for Rational Molecular Design

The study of stilbene-type compounds, including this compound, provides a basis for the rational design of new molecules with tailored properties. Stilbenes are a class of phenolic compounds whose chemical backbone is 1,2-diphenylethylene. mdpi.com By systematically modifying this core structure, researchers can develop novel materials for specific applications.

Key strategies for rational design in this class of compounds include:

Modifying Substituent Groups: Altering the nature and position of substituent groups, such as the methoxy groups in the title compound, can significantly change the electronic properties, solubility, and solid-state packing of the molecule. This can be used to tune the emission color, improve quantum efficiency, or enhance thermal stability.

Extending or Altering the Conjugated System: Replacing the biphenyl core with other aromatic systems or extending the styryl arms can shift the absorption and emission wavelengths. This principle is used to design molecules that emit different colors of light for display and lighting applications.

Introducing Steric Hindrance: The introduction of bulky groups can be used to control the intermolecular interactions in the solid state. This can prevent aggregation-caused quenching of fluorescence, a common problem in organic electronic devices, thereby improving device performance.

Computational Modeling: Before synthesis, computational methods can be employed to predict the electronic and optical properties of designed molecules. This allows for the screening of a large number of potential structures and the selection of the most promising candidates for synthesis and experimental characterization, saving time and resources. mdpi.com

Through these strategies, the fundamental structure of compounds like this compound serves as a template for creating a new generation of advanced organic materials.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Derivatives

The core structure of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl offers a versatile platform for the development of next-generation materials with tailored properties. By strategically modifying the molecular architecture, researchers aim to enhance characteristics such as quantum yield, charge carrier mobility, thermal stability, and solubility.

One promising avenue of research involves the synthesis of novel stilbene (B7821643) derivatives incorporating different functional groups. For instance, the introduction of triphenylamine (B166846) (TPA) units into stilbene structures has been shown to enhance fluorescence emissions. chemrxiv.org Similarly, designing donor-acceptor (D-A) type structures by substituting stilbenes with electron-donating and electron-accepting groups can improve charge transfer characteristics, which is crucial for applications in organic electronics. chemrxiv.org

Recent studies have focused on creating new charge-transporting molecules based on the biphenyl (B1667301) core. By synthesizing biphenyl-based enamine molecules, researchers have developed materials with high thermal stability and carrier drift mobility, showing potential for use in organic light-emitting diodes (OLEDs) and solar cells. royalsocietypublishing.org Another approach involves creating complex hybrid structures, such as stilbene-triazine optical brighteners, to achieve high light and heat fastness. researchgate.net The design of anthracene-based bis-stilbene derivatives has also been explored to create luminescent materials for OLEDs with good thermal stability and uniform film-forming properties. mdpi.com

These synthetic efforts are guided by the goal of establishing clear structure-property relationships, which is essential for the rational design of materials with optimized performance for specific applications. royalsocietypublishing.org The exploration of various synthetic routes, such as the Horner-Wadsworth-Emmons method and Suzuki coupling reactions, allows for the creation of a diverse library of stilbene and biphenyl derivatives with a wide range of optical and electronic properties. chemrxiv.orgrsc.org

Table 1: Examples of Next-Generation Derivative Strategies and Their Potential Impact

Derivative Strategy Target Property Enhancement Potential Application
Incorporation of Triphenylamine (TPA) units Enhanced fluorescence emission OLEDs, Fluorescent Probes
Design of Donor-Acceptor (D-A) structures Improved charge transfer characteristics Organic Solar Cells, Transistors
Synthesis of Biphenyl-based Enamines High thermal stability, high carrier mobility p-type Semiconductors for OLEDs
Creation of Anthracene-based Bis-Stilbenes Good thermal stability, uniform film formation OLED Emitters

Advanced Characterization Techniques for In-Situ Studies

Understanding the dynamic behavior of materials like this compound during device operation and film formation is critical for optimizing their performance. To this end, researchers are increasingly employing advanced in-situ and operando characterization techniques that provide real-time insights into structural and electronic properties. jos.ac.cnnih.gov

These methods allow for the direct observation of dynamic changes in material structure, composition, and morphology under actual operating conditions. nih.govresearchgate.net Techniques such as in-situ/operando spectroscopy can analyze crystal structure, material components, and electronic properties, providing a comprehensive picture of how the material functions within a device. jos.ac.cnresearching.cn

One powerful approach is the simultaneous use of multiple techniques. For example, combining in-situ real-time X-ray reflectivity (XRR) with optical spectroscopy allows for the direct correlation of structural changes with optical properties during the growth of organic semiconductor thin films. aip.orgaip.org This can reveal how molecular packing and film morphology evolve from the sub-monolayer level to thicker films and how these changes affect the material's absorption and emission spectra. aip.orgaip.org

Other key in-situ techniques include:

Ultraviolet Photoelectron Spectroscopy (UPS): Used to probe the electronic states and energy level alignment at interfaces within a device, which is crucial for understanding and improving charge injection and transport. opticsjournal.net

Scanning Probe Microscopies: Techniques like atomic force microscopy (AFM) and scanning dielectric microscopy provide nanoscale information about film morphology and local electrical properties, even at semiconductor/electrolyte interfaces. researchgate.net

Advanced Fluorescence Techniques: Methods like fluorescence lifetime imaging and synchronous fluorescence spectroscopy can offer detailed information about the molecular environment and interactions of fluorescent compounds. researchgate.netbohrium.com Fluorescence quenching-based characterization is also used to study interactions with nanomaterials and surfaces. numberanalytics.com

The data from these advanced techniques are essential for building a deeper understanding of the structure-property relationships that govern the performance of organic electronic and photonic devices. jos.ac.cn

Theoretical Predictions for Novel Applications

Computational modeling has become an indispensable tool in materials science for predicting the properties of new molecules and guiding experimental efforts. By using quantum mechanical simulations, researchers can explore the electronic and optical properties of complex materials like this compound at the atomic level without relying on experimental data. mghpcc.org

Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to model how electrons interact within these materials. mghpcc.org These simulations can predict key parameters that are critical for optoelectronic applications, including:

Energy Band Structures: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport properties.

Conductivity and Exciton Dynamics: Simulating how charges and excited states move through the material. mghpcc.org

Absorption and Emission Spectra: Predicting the optical properties of the material, which is vital for applications like OLEDs and sensors.

Computational studies allow for the systematic investigation of how different chemical modifications to the core biphenyl-stilbene structure affect its properties. nih.gov For example, modeling can reveal how the addition of various substituent groups influences the molecule's conformation, electrostatic potential, and dipole moment. nih.gov This information is crucial for understanding and rationalizing the performance of different derivatives and for designing new molecules with tailored characteristics for specific applications. mghpcc.org

Furthermore, machine learning models are emerging as a powerful tool to predict molecular properties, such as solvation free energy, much faster than traditional simulations. This can accelerate the screening of large libraries of potential candidate molecules before undertaking time-consuming synthesis.

Table 2: Key Properties Predicted by Theoretical Modeling and Their Relevance

Predicted Property Computational Method Relevance to Applications
HOMO/LUMO Energy Levels DFT Determines charge injection barriers and suitability for electronic devices.
Molecular Conformation Molecular Dynamics, DFT Affects molecular packing in solid state, influencing charge transport.
Absorption/Emission Wavelengths TD-DFT Predicts color and efficiency for OLEDs, sensors, and optical brighteners.
Molecular Electrostatic Potential Ab initio calculations Provides insight into intermolecular interactions and reactivity. nih.gov

Sustainable Synthesis and Processing Methodologies

The growing emphasis on environmental responsibility is driving a shift towards green chemistry in the production of organic electronic materials. mdpi.com For compounds like this compound, this involves developing synthesis and processing methods that reduce waste, use benign solvents, and lower energy consumption. mdpi.comspacedaily.com

A major challenge in organic electronics has been the reliance on hazardous, toxic, and flammable solvents for processing semiconducting polymers. spacedaily.comwise-materials.org Recent breakthroughs have demonstrated new methods that use environmentally friendly solvents like water to create conductive inks. spacedaily.comwise-materials.org This not only reduces the environmental impact but can also improve material properties and device performance. spacedaily.com

In the realm of synthesis, several green approaches are being explored:

Mechanochemistry: This technique involves solid-state chemical reactions under mechanical force, such as ball-milling. It can eliminate the need for solvents, reduce reaction times, and simplify product purification. google.com

Biocatalysis and Biotechnological Methods: While direct extraction from plants and chemical synthesis are common for stilbenes, they face challenges of low yield and economic feasibility. nih.gov Biotechnological approaches, including tissue culture and metabolic engineering, are being developed as more sustainable alternatives. nih.gov

Use of Greener Catalysts and Reagents: Research is focused on replacing harsh and hazardous reagents with milder alternatives. For example, using pyridinium (B92312) tribromide, a solid, as a milder source for bromine in the bromination of trans-stilbene (B89595).

Zeolite Nanoreactors: A green chemistry route for synthesizing trans-stilbene derivatives has been demonstrated using MCM-22 zeolite nanoreactors, which allows the reaction to proceed under mild conditions at room temperature. researchgate.net

Addressing Challenges in Material Integration and Performance

Despite the significant promise of organic materials like this compound, several challenges related to performance, stability, and device integration must be overcome for their widespread commercialization. mdpi.com

A key issue for many fluorescent organic molecules is aggregation-caused quenching (ACQ), where intermolecular π-π stacking interactions in the solid state lead to non-radiative decay, reducing luminescence efficiency. chemrxiv.org While some derivatives show good thermal stability, issues like solid-state fluorescence quenching and poor stability can still be problematic. mdpi.com Addressing this often requires molecular design strategies that inhibit close packing in the solid state.

Performance and stability are intrinsically linked. The long-term operational stability of organic devices can be affected by factors such as thermal degradation and photochemical damage. researchgate.net Therefore, a critical area of research is the development of materials with enhanced thermal and photostability to ensure device reliability and longevity. researchgate.net

Integrating these organic materials into functional devices presents its own set of challenges:

Interfacial Engineering: The performance of multilayer organic electronic devices is highly dependent on the interfaces between different organic layers and between the organic layers and the electrodes. nih.govnih.gov Poor energy-level alignment at these interfaces can create significant barriers to charge injection and transport, hindering device efficiency. nih.gov Therefore, careful design and engineering of these interfaces are crucial. nih.gov

Scalability and Cost-Effectiveness: While organic materials offer the potential for low-cost manufacturing, scaling up production from the lab to an industrial scale while maintaining consistent performance remains a hurdle. mdpi.com

Balancing Properties: Achieving a material that simultaneously possesses all desired characteristics—such as high charge-carrier mobility, high quantum efficiency, good thermal stability, and easy processability—is a non-trivial task. Often, optimizing one property comes at the expense of another, requiring a careful balancing act in molecular design. royalsocietypublishing.org

Overcoming these challenges requires a multidisciplinary approach, combining insights from synthetic chemistry, materials science, physics, and engineering to develop robust materials and device architectures for next-generation organic electronics.

Table of Compounds Mentioned

Compound Name
This compound
4,4'-diaminostilbene-2,2'-disulfonic acid
4,4′-bis(2-benzoxazolyl)stilbene (BBS)
4,4′-bis[(N-carbazole)styryl]biphenyl (BSBCz)
2,4,6-trichloro-1,3,5-triazine
4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP)
trans-stilbene
4,4'-dimethyl trans-stilbene
para-xylene
ethanolamine

Q & A

Q. How does molecular conformation influence charge transport in OLED architectures?

  • Answer : The extended π-conjugation and methoxy substituents enhance hole injection. Time-of-flight (TOF) measurements or space-charge-limited current (SCLC) analysis quantify mobility. Computational modeling (e.g., DFT) predicts HOMO/LUMO alignment with electrode work functions .

Q. What computational methods predict excited-state dynamics and non-radiative decay pathways?

  • Answer : Time-dependent density functional theory (TD-DFT) simulates excited-state geometries and spin-orbit coupling effects. Molecular dynamics (MD) simulations model solvent interactions and aggregation behavior .

Q. How do researchers reconcile discrepancies in dielectric strength data when integrating this compound into multilayer devices?

  • Answer : Contradictions may stem from interfacial defects or electrode roughness. Impedance spectroscopy and capacitance-voltage (C-V) profiling under controlled humidity/temperature isolate material-specific contributions. Cross-sectional SEM/EDS validates layer uniformity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.